N-cyclopropyl-3-methylcyclohexan-1-amine
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Overview
Description
N-cyclopropyl-3-methylcyclohexan-1-amine is a chemical compound with the molecular formula C10H19N It is a cycloalkane derivative, characterized by a cyclohexane ring substituted with a cyclopropyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-methylcyclohexan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with cyclopropylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, secondary amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
N-cyclopropyl-3-methylcyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-methylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group can enhance the compound’s binding affinity and specificity towards these targets. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structural configuration and the nature of the target.
Comparison with Similar Compounds
N-cyclopropyl-3-methylcyclohexan-1-amine can be compared with other cycloalkane derivatives such as:
Cyclopropylamine: A simpler compound with a cyclopropyl group attached to an amine.
Cyclohexylamine: A compound with a cyclohexane ring substituted with an amine group.
Methylcyclohexane: A cyclohexane ring substituted with a methyl group.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties compared to its simpler counterparts.
Properties
Molecular Formula |
C10H19N |
---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
N-cyclopropyl-3-methylcyclohexan-1-amine |
InChI |
InChI=1S/C10H19N/c1-8-3-2-4-10(7-8)11-9-5-6-9/h8-11H,2-7H2,1H3 |
InChI Key |
CMLXXGUQXTZGFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)NC2CC2 |
Origin of Product |
United States |
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